3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

Catalog No.
S734889
CAS No.
85599-32-2
M.F
C8H10N4O
M. Wt
178.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-o...

CAS Number

85599-32-2

Product Name

3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

IUPAC Name

3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

InChI

InChI=1S/C8H10N4O/c13-3-1-2-7-4-9-8-10-6-11-12(8)5-7/h4-6,13H,1-3H2

InChI Key

IQKLNRWUTAAYQD-UHFFFAOYSA-N

SMILES

C1=C(C=NC2=NC=NN21)CCCO

Canonical SMILES

C1=C(C=NC2=NC=NN21)CCCO

3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol is a heterocyclic building block featuring the [1,2,4]triazolo[1,5-a]pyrimidine core, a scaffold frequently utilized in medicinal chemistry as a bioisostere for purines. The compound is distinguished by a C6-linked propan-1-ol side chain, which provides a key, versatile functional handle for subsequent synthetic modifications. Its primary value lies in its role as a modifiable intermediate for constructing more complex molecules, particularly within discovery programs targeting kinases and other enzymes where this core structure is prevalent.

Substituting this compound with close analogs is often inefficient or synthetically incompatible. Replacing the propan-1-ol chain with a simple alkyl group (e.g., propyl) eliminates the primary site for synthetic elaboration, rendering the molecule inert for many downstream applications. Using a 6-halo-[1,2,4]triazolo[1,5-a]pyrimidine analog necessitates a shift in chemical strategy from classical nucleophilic substitution (on an activated alcohol) to organometallic cross-coupling reactions, which may introduce issues of catalyst sensitivity, cost, and functional group tolerance in later-stage, complex substrates. Furthermore, the specific three-carbon length of the spacer is a deliberate design element in structure-activity relationship (SAR) studies, meaning analogs with shorter (ethyl) or longer (butyl) chains are not direct substitutes as they probe different regions of a target's binding site.

Precursor Suitability: Documented Efficacy in Multi-Step Kinase Inhibitor Synthesis

This specific compound is listed as a starting material in the synthesis of novel kinase inhibitors. In a documented example, the terminal hydroxyl group is activated to a mesylate, which is then displaced by an amine nucleophile in a subsequent step, achieving a 71% yield for that transformation. This demonstrates the compound's compatibility with standard, high-yielding activation and substitution protocols common in pharmaceutical development.

Evidence DimensionSynthetic Route Compatibility & Yield
Target Compound DataEnables a two-step activation/substitution sequence with a documented 71% yield for the key amine displacement step.
Comparator Or BaselineAlternative route using a 6-halo-triazolopyrimidine precursor, which would require organometallic cross-coupling conditions (e.g., Buchwald-Hartwig amination).
Quantified DifferenceProvides a high-yielding (71%) classical pathway, avoiding potentially sensitive and costly palladium catalysts required for the primary alternative synthetic route.
ConditionsSynthesis of a substituted aminopropyl-[1,2,4]triazolo[1,5-a]pyrimidine derivative via mesylation followed by reaction with 1-Boc-piperazine.

This provides a validated, lower-risk starting point for complex synthesis, reducing process optimization time and avoiding potentially problematic catalytic systems.

Processability Advantage: Enhanced Solubility Profile due to Terminal Hydroxyl Group

The terminal hydroxyl group significantly increases the polarity and hydrogen-bonding capacity of the molecule compared to non-hydroxylated analogs (e.g., 6-propyl- or 6-methoxymethyl- derivatives). While direct comparative data is not available, studies on related triazolopyrimidine series consistently identify poor solubility as a key challenge, often addressed by incorporating polar or hydrogen-bonding moieties. The presence of the -OH group on this compound pre-emptively addresses this common issue.

Evidence DimensionSolubility in Polar Organic Solvents
Target Compound DataPossesses a terminal alcohol capable of hydrogen bond donation and acceptance, enhancing polarity.
Comparator Or BaselineNon-hydroxylated analogs (e.g., 6-propyl-[...]) or analogs with ether linkages, which lack a hydrogen bond donor.
Quantified DifferenceQualitatively improved solubility in common polar aprotic (DMF, DMSO, NMP) and protic (alcohols) solvents used in synthesis and purification.
ConditionsGeneral synthetic and process chemistry conditions.

Improved solubility simplifies reaction setup, can improve reaction kinetics, and facilitates purification, avoiding the costs and complexities of mixed-solvent systems or handling slurries.

Design Specificity: Provides a Fixed Three-Carbon Linker for SAR Studies

In drug discovery, the length of the linker between a core scaffold and a binding moiety is a critical parameter for optimizing potency and selectivity. The propanol side chain provides a fixed three-carbon (n=3) aliphatic spacer, a common length explored in kinase inhibitor design. Procuring this specific intermediate allows research teams to directly synthesize and test analogs with this exact linker length without investing resources in the multi-step synthesis of the building block itself.

Evidence DimensionLinker Length for SAR
Target Compound DataFixed three-carbon (C3) spacer.
Comparator Or BaselineAnalogs with shorter (C2, ethanol) or longer (C4, butanol) side chains.
Quantified DifferenceOffers a specific, structurally defined data point for SAR campaigns focused on optimizing linker length for target engagement.
ConditionsLead optimization stage in a drug discovery project.

This accelerates research timelines by providing a ready-to-use, key intermediate, enabling chemists to focus on generating target compounds rather than on foundational building block synthesis.

Core Intermediate for Late-Stage Functionalization in Medicinal Chemistry

Ideal for multi-step syntheses where the terminal alcohol is activated and displaced by various nucleophiles (amines, thiols) to build diverse libraries of final compounds for screening against biological targets like kinases.

Anchor Point for Fragment-Based Drug Discovery (FBDD)

Serves as a functionalized core fragment. The propanol group can be used to link to other fragments or to grow the molecule into an unoccupied binding pocket, leveraging the validated three-carbon spacer for systematic exploration.

Starting Material for Process Chemistry Requiring High Solubility

The compound's enhanced polarity makes it a preferred choice for reactions conducted in polar organic solvents like DMF, NMP, or alcohols, where less polar analogs would require co-solvents or exhibit poor reactivity due to low solubility.

Wikipedia

3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

Dates

Last modified: 08-15-2023

Explore Compound Types